molecular formula C7H10BNO2 B1597753 (2,5-dimethylpyridin-3-yl)boronic Acid CAS No. 1029654-18-9

(2,5-dimethylpyridin-3-yl)boronic Acid

Cat. No. B1597753
CAS RN: 1029654-18-9
M. Wt: 150.97 g/mol
InChI Key: HIMKPXQJBGSLSM-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyridin-3-yl)boronic acid, also known as 2,5-DMPB, is a versatile organic compound that is widely used in various fields of scientific research. It is a boronic acid derivative in which two methyl groups are attached to the pyridine ring. 2,5-DMPB has been extensively studied due to its unique properties, which make it a valuable tool for a variety of applications.

Scientific Research Applications

  • Adsorption Studies and Catalysis :

    • Miyata and Moffat (1980) investigated the adsorption of pyridine derivatives, including 2,6-dimethylpyridine, on stoichiometric and nonstoichiometric boron phosphate. This study has implications for understanding the interaction of boronic acid derivatives with different surface sites, which is important in catalysis and material science applications (Miyata & Moffat, 1980).
  • Synthesis and Chemical Reactions :

    • Pomarański et al. (2019) explored Suzuki–Miyaura cross-coupling reactions using derivatives of dimethylpyridine and boronic acids. The study focused on regioselective and atropselective synthesis, contributing to the development of new pyridine derivatives, which can be useful in synthetic chemistry and drug design (Pomarański et al., 2019).
  • Boronic Acid Catalysis in Organic Chemistry :

    • Hashimoto, Gálvez, and Maruoka (2015) described a boronic acid catalysis method for the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding is significant for the synthesis of densely functionalized cyclohexanes, highlighting the versatility of boronic acids in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
  • Applications in Sensing Technologies :

    • Wade and Gabbaï (2009) developed pyridinium boranes for colorimetric sensing of fluoride ions. This research has implications for the development of novel sensing materials for environmental and biological applications (Wade & Gabbaï, 2009).
    • Huang et al. (2012) reviewed the progress of boronic acid sensors, including applications in detecting carbohydrates, dopamine, fluoride, and other bioactive substances. This highlights the role of boronic acids in the development of fluorescent sensors for biomedical and environmental monitoring (Huang et al., 2012).
  • Biomedical Applications :

    • Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid-containing polymers, emphasizing their use in HIV, obesity, diabetes, and cancer treatment. This article underscores the potential of boronic acid derivatives in creating novel biomaterials for medical applications (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(2,5-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKPXQJBGSLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376732
Record name 2,5-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylpyridin-3-yl)boronic Acid

CAS RN

1029654-18-9
Record name B-(2,5-Dimethyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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